N-sec-Pentylphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-sec-Pentylphthalimide is an organic compound belonging to the phthalimide family. Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials . This compound, specifically, features a pentyl group attached to the nitrogen atom of the phthalimide core, making it a unique derivative with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Pentylphthalimide typically involves the condensation of phthalic anhydride with sec-pentylamine. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is heated to around 120-150°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous processes. One common method involves the use of a vertical reaction tube filled with packing material, where molten phthalic anhydride and excess sec-pentylamine are continuously fed into the top of the tube and react at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
N-sec-Pentylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Alkyl halides in the presence of a base such as potassium hydroxide (KOH) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylphthalimides.
Scientific Research Applications
N-sec-Pentylphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of N-sec-Pentylphthalimide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, which lacks the pentyl group.
N-methylphthalimide: A derivative with a methyl group instead of a pentyl group.
N-ethylphthalimide: A derivative with an ethyl group.
Uniqueness
N-sec-Pentylphthalimide is unique due to the presence of the sec-pentyl group, which imparts distinct chemical and physical properties. This structural modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
106270-08-0 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-pentan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C13H15NO2/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
MEVAQQNEPXNEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.